![molecular formula C12H25NO B3861072 (1-ethylpropyl)(2-methoxycyclohexyl)amine oxalate](/img/structure/B3861072.png)
(1-ethylpropyl)(2-methoxycyclohexyl)amine oxalate
Overview
Description
(1-ethylpropyl)(2-methoxycyclohexyl)amine oxalate is a chemical compound that belongs to the class of dissociative anesthetics. It is also known as methoxetamine or MXE. MXE is a designer drug that has gained popularity in recent years due to its psychoactive properties. It is a potent NMDA receptor antagonist, which makes it useful in scientific research for studying the effects of NMDA receptor antagonism on the brain.
Mechanism of Action
MXE works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory. By blocking this receptor, MXE prevents the influx of calcium ions into the neuron, which leads to a reduction in the release of neurotransmitters such as glutamate. This reduction in neurotransmitter release leads to the dissociative and hallucinogenic effects of MXE.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects in animal models. These effects include sedation, analgesia, hypothermia, and changes in heart rate and blood pressure. MXE has also been shown to produce neurotoxic effects in some animal models, which raises concerns about its safety for human use.
Advantages and Limitations for Lab Experiments
MXE has several advantages for use in scientific research. It is a potent NMDA receptor antagonist, which makes it useful for studying the effects of NMDA receptor antagonism on the brain. It also produces dissociative and hallucinogenic effects, which makes it useful for studying the mechanisms of action of dissociative anesthetics. However, MXE also has several limitations for use in scientific research. It is a designer drug, which means that its purity and potency can vary widely. It also has a high potential for abuse, which raises ethical concerns about its use in animal models.
Future Directions
There are several future directions for research on MXE. One area of research is the development of safer and more effective NMDA receptor antagonists for use in scientific research and clinical practice. Another area of research is the development of new methods for studying the effects of NMDA receptor antagonism on the brain, such as functional magnetic resonance imaging (fMRI) and electroencephalography (EEG). Finally, there is a need for more research on the long-term effects of MXE use, both in animal models and in humans.
Scientific Research Applications
MXE has been used in scientific research to study the effects of NMDA receptor antagonism on the brain. It has been shown to produce dissociative and hallucinogenic effects in animal models, which makes it useful for studying the mechanisms of action of dissociative anesthetics. MXE has also been used to study the effects of NMDA receptor antagonism on cognitive function and memory.
properties
IUPAC Name |
2-methoxy-N-pentan-3-ylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-4-10(5-2)13-11-8-6-7-9-12(11)14-3/h10-13H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQCOANFCVABQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCCCC1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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